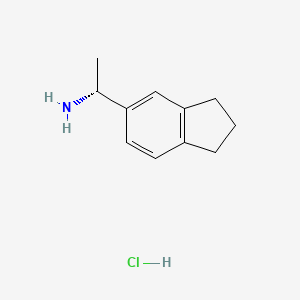

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAUSYFPYPCSD-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(CCC2)C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using a chiral catalyst to achieve the desired enantiomeric purity. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into various amine derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives. Reagents such as acyl chlorides or sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizers.

Reduction: Pd/C, hydrogen gas, and suitable solvents like ethanol.

Substitution: Acyl chlorides, sulfonyl chlorides, and appropriate bases like triethylamine.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Various amine derivatives.

Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds related to (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine have shown promise in neuropharmacological studies. For instance, derivatives of indanone, which share structural similarities with this compound, have been associated with the treatment of neurodegenerative diseases such as Alzheimer's disease. Notably, Donepezil, a well-known drug for Alzheimer's treatment, is derived from similar scaffolds .

Antitumor Activity

Indane derivatives are being investigated for their antitumor properties. Studies have demonstrated that functionalized indanes can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine into synthetic pathways may enhance the efficacy of these compounds .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as an electron donor or acceptor facilitates its use in:

Organic Photovoltaics

Research has shown that indane derivatives can be utilized in the design of organic solar cells due to their favorable charge transport properties. The incorporation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine into photovoltaic materials could improve efficiency and stability .

Light Emitting Diodes (LEDs)

The compound's structural features allow it to participate in photonic applications such as LEDs. Its role as a chromophore can enhance light emission properties when integrated into polymer matrices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Compounds/Studies |

|---|---|---|

| Neuropharmacology | Treatment for Alzheimer's disease | Donepezil and related indanone derivatives |

| Antitumor Activity | Inhibition of cancer cell growth | Functionalized indanes with antitumor properties |

| Organic Photovoltaics | Electron donor in solar cells | Indane derivatives enhancing solar cell efficiency |

| Light Emitting Diodes | Chromophores for improved light emission | Indane-based materials in polymer LEDs |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indane derivatives on neuronal cells exposed to oxidative stress. The results indicated that certain modifications to the indane structure enhanced cell viability and reduced apoptosis markers .

Case Study 2: Anticancer Activity

Research conducted on various indane derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison of Indene-Based Ethanamine Derivatives

Key Observations :

- Fluorine substitution (e.g., 5,6-difluoro analog) is associated with improved metabolic stability and target affinity due to its strong electronegativity and small atomic radius .

- Methoxy groups (e.g., 4-methoxy analog) introduce polarity, improving solubility, which is critical for oral bioavailability .

Analogs with Modified Core Scaffolds

Table 2: Compounds with Alternative Aromatic Systems

Key Observations :

- Benzodioxin analogs replace the indene core with a fused dioxane ring, altering electronic properties and steric bulk. This modification may enhance selectivity for specific biological targets .

- Phenyl derivatives (e.g., bromo-methoxy-substituted) retain the ethylamine motif but lack the indene scaffold, simplifying synthesis while maintaining pharmacological relevance .

Stereochemical Variants

The (R)-enantiomer of the target compound is critical for activity in chiral environments. For example:

- (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 49212-81) exhibits distinct receptor-binding profiles compared to the (R)-form, highlighting the importance of stereochemistry in drug design .

Research Implications

- Structure-Activity Relationships (SAR) : Substituent position and stereochemistry significantly influence biological activity. For instance, 5-substituted indenamines may target serotonin receptors, while 6-substituted analogs could interact with dopamine systems .

- Pharmacokinetics : Halogenated derivatives show prolonged half-lives, whereas methoxy-substituted compounds exhibit improved solubility, guiding formulation strategies .

Biological Activity

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride, also known by its CAS number 1427393-49-4, is a compound with significant biological activity. Its structure consists of an indene derivative, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

- Molecular Formula : C11H16ClN

- Molecular Weight : 197.71 g/mol

- IUPAC Name : (R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

The compound is characterized by its unique indene structure, which has implications for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, influencing levels of serotonin and norepinephrine in the brain. This mechanism is crucial for its potential use in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antidepressant Effects

Several studies have highlighted the antidepressant-like effects of this compound in animal models. For instance:

- Case Study : In a rodent model of depression, administration of the compound resulted in significant reductions in behavioral despair and increased locomotor activity, suggesting an antidepressant effect similar to that of established SSRIs .

2. Neuroprotective Properties

The compound has shown promise in neuroprotection:

- Research Finding : In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

3. Analgesic Activity

Preliminary investigations suggest analgesic properties:

- Case Study : A study evaluating pain response in mice demonstrated that the compound reduced nociceptive responses in a dose-dependent manner, indicating potential for pain management applications .

Data Table: Summary of Biological Activities

| Biological Activity | Model/Method Used | Outcome |

|---|---|---|

| Antidepressant Effects | Rodent model | Reduced despair behavior |

| Neuroprotective Properties | In vitro cell culture | Protection against oxidative stress |

| Analgesic Activity | Mouse pain model | Decreased nociceptive responses |

Q & A

Q. What mechanistic insights explain variations in receptor binding affinity across structural analogs?

- Methodological Answer :

- Steric Effects : Compare docking poses of (1R)- vs. (1S)-enantiomers using PyMOL to identify steric clashes in receptor pockets.

- Electronic Effects : Calculate electrostatic potential maps (DFT at B3LYP/6-31G* level) to assess amine protonation states at physiological pH.

- Pharmacophore Mapping : Overlay indane derivatives to identify critical hydrogen-bonding and hydrophobic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.